molecular formula C21H21N3O7 B2455901 5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate CAS No. 1351611-86-3

5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate

Cat. No. B2455901
CAS RN: 1351611-86-3
M. Wt: 427.413
InChI Key: KHRAEAWLJBSJMM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, a pyran-2-one group, and a 1H-benzo[d]imidazol-1-yl group . These groups are common in many biologically active compounds and could potentially confer various properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The piperidine ring and the 1H-benzo[d]imidazol-1-yl group could potentially form pi-stacking interactions, which could influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the pyran-2-one ring and the imidazole ring. These groups are often sites of nucleophilic attack in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole and piperidine rings could potentially make the compound more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain an imidazole ring work by inhibiting the production of certain enzymes .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and tested in more complex biological systems .

properties

IUPAC Name

5-[4-(benzimidazol-1-ylmethyl)piperidine-1-carbonyl]pyran-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3.C2H2O4/c23-18-6-5-15(12-25-18)19(24)21-9-7-14(8-10-21)11-22-13-20-16-3-1-2-4-17(16)22;3-1(4)2(5)6/h1-6,12-14H,7-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRAEAWLJBSJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=COC(=O)C=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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